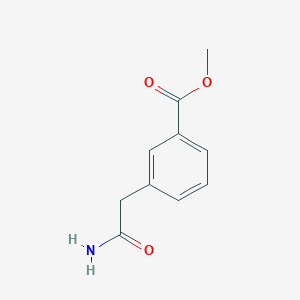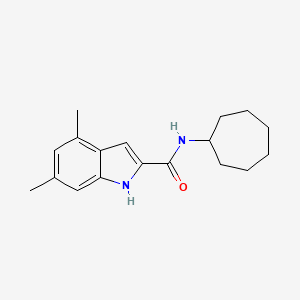![molecular formula C10H10F3NO4S B13993550 Ethyl [2-(trifluoromethyl)benzene-1-sulfonyl]carbamate CAS No. 3110-54-1](/img/structure/B13993550.png)
Ethyl [2-(trifluoromethyl)benzene-1-sulfonyl]carbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Carbamic acid,[[2-(trifluoromethyl)phenyl]sulfonyl]-, ethyl ester (9CI): is a chemical compound with the molecular formula C10H10F3NO4S and a molecular weight of 297.248 g/mol . This compound is known for its unique structure, which includes a trifluoromethyl group attached to a phenyl ring, a sulfonyl group, and an ethyl ester functional group. It is used in various scientific research applications due to its distinctive chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Carbamic acid,[[2-(trifluoromethyl)phenyl]sulfonyl]-, ethyl ester typically involves the reaction of 2-(trifluoromethyl)phenylamine with ethyl chloroformate in the presence of a base such as triethylamine . The reaction proceeds through the formation of an intermediate carbamate, which is then converted to the final product by the addition of a sulfonyl chloride .
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using similar reagents and conditions. The process would be optimized for yield and purity, often involving multiple purification steps such as recrystallization or chromatography to isolate the desired product .
Analyse Des Réactions Chimiques
Types of Reactions: Carbamic acid,[[2-(trifluoromethyl)phenyl]sulfonyl]-, ethyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide or thiol group.
Substitution: The ethyl ester group can be substituted with other alkyl or aryl groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents such as or in acidic conditions.
Reduction: Reagents like or .
Substitution: Catalysts such as palladium or nickel in the presence of suitable ligands.
Major Products Formed:
Oxidation: Formation of sulfonic acids.
Reduction: Formation of sulfides or thiols.
Substitution: Formation of various alkyl or aryl carbamates.
Applications De Recherche Scientifique
Carbamic acid,[[2-(trifluoromethyl)phenyl]sulfonyl]-, ethyl ester is utilized in several scientific research fields, including:
Mécanisme D'action
The mechanism of action of Carbamic acid,[[2-(trifluoromethyl)phenyl]sulfonyl]-, ethyl ester involves its interaction with molecular targets such as enzymes and receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The sulfonyl group can form strong interactions with amino acid residues in proteins, leading to inhibition or modulation of enzyme activity . The ethyl ester group can undergo hydrolysis to release the active carbamate moiety, which can further interact with biological targets .
Comparaison Avec Des Composés Similaires
- Carbamic acid, phenyl-, ethyl ester
- Carbamic acid, methyl-, ethyl ester
- Carbamic acid, benzyl-, ethyl ester
Comparison:
- Carbamic acid, phenyl-, ethyl ester: Lacks the trifluoromethyl and sulfonyl groups, making it less lipophilic and less reactive in certain biological contexts .
- Carbamic acid, methyl-, ethyl ester: Smaller and less complex, with different reactivity and biological activity profiles .
- Carbamic acid, benzyl-, ethyl ester: Contains a benzyl group instead of a trifluoromethyl group, leading to different chemical and biological properties .
Uniqueness: Carbamic acid,[[2-(trifluoromethyl)phenyl]sulfonyl]-, ethyl ester is unique due to the presence of the trifluoromethyl and sulfonyl groups, which confer distinct chemical reactivity and biological activity. These functional groups enhance the compound’s ability to interact with biological targets and participate in various chemical reactions .
Propriétés
Numéro CAS |
3110-54-1 |
|---|---|
Formule moléculaire |
C10H10F3NO4S |
Poids moléculaire |
297.25 g/mol |
Nom IUPAC |
ethyl N-[2-(trifluoromethyl)phenyl]sulfonylcarbamate |
InChI |
InChI=1S/C10H10F3NO4S/c1-2-18-9(15)14-19(16,17)8-6-4-3-5-7(8)10(11,12)13/h3-6H,2H2,1H3,(H,14,15) |
Clé InChI |
SVJWNFXXGMZSQX-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)NS(=O)(=O)C1=CC=CC=C1C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-[(1E)-3,3-Dimethyltriaz-1-en-1-yl]-5-sulfamoylbenzamide](/img/structure/B13993475.png)
![1-[2-[4-(Aminomethyl)phenyl]-5-tert-butylpyrazol-3-yl]-3-naphthalen-1-ylurea](/img/structure/B13993489.png)








![[4-(Carbamoylamino)phenyl]boronic acid](/img/structure/B13993540.png)


